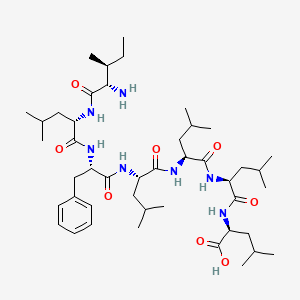![molecular formula C11H6BrFN2S B12619676 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-11-7](/img/structure/B12619676.png)
2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1,3-thiazole with 3-fluoroaniline under specific conditions to form the desired imidazo[2,1-B]thiazole ring . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole moiety.
3-Fluoroaniline: Contains the fluoro-phenyl group but lacks the heterocyclic rings.
Uniqueness
2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
944581-11-7 |
|---|---|
Formule moléculaire |
C11H6BrFN2S |
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
2-bromo-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6BrFN2S/c12-10-6-15-5-9(14-11(15)16-10)7-2-1-3-8(13)4-7/h1-6H |
Clé InChI |
IQFWROVHFGFOMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN3C=C(SC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)



![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)

![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)


![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
